molecular formula C13H23NO6 B558365 Boc-Asp-OtBu CAS No. 34582-32-6

Boc-Asp-OtBu

Cat. No.: B558365
CAS No.: 34582-32-6
M. Wt: 289,33 g/mole
InChI Key: RAUQRYTYJIYLTF-QMMMGPOBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Asp-OtBu is typically synthesized by reacting L-aspartic acid with tert-butyl chloroformate (Boc) and tert-butyl alcohol (OtBu) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran . The reaction conditions often involve cooling the reaction mixture to 0°C to control the exothermic reaction and then allowing it to warm to room temperature for completion.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction is monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Key Reaction Types

Boc-Asp-OtBu participates in three primary reaction categories:

  • Deprotection : Removal of Boc (acid-labile) and OtBu (acid-sensitive) groups.
  • Peptide Coupling : Activation of the carboxylic acid for amide bond formation.
  • Side Reactions : Aspartimide formation under basic conditions .

Deprotection Reactions

  • Boc Group Removal : Achieved via trifluoroacetic acid (TFA) or HCl in dioxane, yielding free α-amine .
  • OtBu Ester Hydrolysis : Requires strong acids (e.g., TFA) or nucleophilic scavengers (thiophenol) to prevent tert-butyl cation side reactions .

Peptide Coupling

  • Activation : The carboxyl group is activated using reagents like HATU or PyBOP in the presence of imidazolium ionic liquids, achieving >90% coupling efficiency .
  • Yield Optimization : Coupling with CTPA (chlorotripyrrolidinophosphonium hexafluorophosphate) in DMF reduces epimerization to <1% .

Aspartimide Formation

  • Mechanism : Intramolecular cyclization between β-carboxyl and α-amine under basic conditions (e.g., piperidine), leading to α/β-peptide mixtures .
  • Prevention : Additives like 2% formic acid in deprotection solutions suppress aspartimide formation by 80% .

Comparative Reaction Data

Reaction Type Conditions Yield Byproducts Sources
Boc Deprotection50% TFA/DCM, 1 h95%tert-Butyl cations
OtBu HydrolysisTFA:H₂O:thiophenol (95:2.5:2.5), 2 h90%None with scavengers
Peptide Coupling (CTPA)0.1 M CTPA, DMF, RT, 1 h92%<1% epimerization
Aspartimide Suppression2% formic acid in 20% piperidine/DMFN/A80% reduction in byproducts

Thermal Stability and Polymerization

Heating this compound at 110–170°C induces deprotection and polymerization, forming polypeptides with average molecular weights up to 7,800 Da . This reaction proceeds via:

  • Thermolysis : Release of CO₂ and isobutene.
  • Polycondensation : Free aspartic acid undergoes dehydration to form peptide bonds .

Comparison with Similar Compounds

Compound Protection Groups Reactivity Applications
This compound Boc (α-amine), OtBuHigh coupling efficiency, acid-labileSolid-phase peptide synthesis
Fmoc-Asp-OtBu Fmoc (α-amine), OtBuBase-labile, prone to aspartimideSPPS with orthogonal protection
Boc-Glu-OtBu Boc, OtBuSimilar to Asp but lower cyclizationPeptides with glutamic acid

Biological Activity

Boc-Asp-OtBu (Boc-protected aspartic acid with a tert-butyl ester) is a compound that has garnered significant attention in biochemical and pharmaceutical research due to its various biological activities and applications. This article explores the synthesis, biological effects, and potential therapeutic uses of this compound, supported by data tables and case studies.

1. Synthesis of this compound

This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the efficient construction of peptide sequences while minimizing the need for purification at each step. The Fmoc/tBu strategy is often preferred over the Boc/Bzl method due to its operational advantages, including reduced exposure to corrosive reagents like trifluoroacetic acid (TFA) during deprotection processes .

Synthesis Steps:

  • Step 1 : Protection of aspartic acid with a Boc group.
  • Step 2 : Esterification with tert-butyl alcohol to form the OtBu ester.
  • Step 3 : Purification and characterization using techniques such as HPLC and NMR.

2. Biological Activity

This compound exhibits a range of biological activities, particularly in the context of anti-fibrotic effects and modulation of cellular processes.

2.1 Anti-Fibrotic Activity

Recent studies have demonstrated that derivatives of aspartic acid, including this compound, possess significant anti-fibrotic properties. In a study evaluating various compounds for their ability to inhibit collagen synthesis (COL1A1), this compound showed an inhibitory rate comparable to established agents like EGCG .

CompoundInhibitory Rate (%)
This compound66.72 - 97.44
EGCG36.46
L-Asp11.33

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Collagen Synthesis : The compound interferes with the signaling pathways responsible for collagen production in fibroblasts.
  • Modulation of Cell Proliferation : It has been observed to affect cell proliferation rates in various cell types, indicating potential roles in tissue repair and regeneration .

Case Study 1: Effects on Hepatic Fibrosis

In a controlled study involving liver fibrosis models, this compound was tested for its efficacy in reducing fibrotic markers. The results indicated a marked reduction in collagen deposition and improvement in liver function tests compared to untreated controls .

Case Study 2: Peptide Synthesis and Modification

Research has also focused on the modification of peptides containing this compound to enhance their biological activity. For instance, compounds derived from this compound were shown to have improved solubility and bioavailability, leading to enhanced therapeutic effects in animal models .

4. Conclusion

This compound is a promising compound with significant biological activity, particularly in the context of anti-fibrotic therapy and peptide synthesis. Its ability to modulate cellular processes makes it a valuable candidate for further research and potential therapeutic applications.

Scientific Research Applications

Boc-Asp-OtBu is widely utilized in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective reactions, crucial for constructing complex peptides. The removal of the Boc group under acidic conditions enables the formation of free amino acids necessary for further coupling reactions.

Case Study: Peptide Synthesis

In a study on synthesizing a heptapeptide related to bovine pancreatic ribonuclease, Boc-Asp(OtBu) was employed to protect aspartic acid during the assembly process. The final product demonstrated significant biological activity, highlighting the importance of this compound in peptide construction .

Recent studies have explored the anti-fibrotic properties of aspartic acid derivatives, including this compound. Research indicates that compounds derived from this compound exhibit varying degrees of inhibitory activity against collagen synthesis in liver fibrosis models.

In Vitro Activity Evaluation

A comprehensive evaluation showed that derivatives containing this compound had inhibitory rates ranging from 31.18% to 97.44% against COL1A1, a key marker in fibrosis . This suggests potential therapeutic applications in liver diseases.

The following table summarizes the inhibitory effects of various compounds derived from this compound:

CompoundInhibitory Rate (%)
This compound66.72%
Compound A81.54%
Compound B49.34%
Compound C36.46%

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-Asp-OtBu, and how can researchers ensure reproducibility?

  • Answer : The synthesis typically involves coupling reactions using Boc-protected aspartic acid derivatives. For example, this compound is synthesized via substitution reactions catalyzed by triethylamine, followed by deprotection under acidic (e.g., HCl) or hydrogenolytic conditions (e.g., 10% Pd/C in ethanol at 50 psi for 3 hours) . To ensure reproducibility, document reaction parameters (solvent, temperature, catalyst loading) and characterize intermediates/final products using NMR, HPLC, and mass spectrometry. Adhere to journal guidelines for experimental detail, including supplementary materials for extended protocols .

Q. What roles do the Boc and tBu protecting groups play in aspartic acid derivative synthesis?

  • Answer : The tert-butoxycarbonyl (Boc) group protects the α-amine, while the tert-butyl ester (tBu) shields the β-carboxylic acid. These groups prevent unwanted side reactions during peptide coupling. Deprotection is achieved via acidolysis (e.g., TFA for Boc) or catalytic hydrogenation (for tBu), as described in multi-step syntheses of bioactive compounds .

Q. How should researchers purify this compound to minimize impurities?

  • Answer : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC. Monitor purity via TLC or analytical HPLC. Crystallization from ethanol or dichloromethane/hexane mixtures can further isolate high-purity product .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deprotection efficiency between acidolysis and catalytic hydrogenation for this compound?

  • Answer : Contradictions in deprotection methods often stem from substrate sensitivity or functional group compatibility. For acid-labile compounds, hydrogenation (e.g., Pd/C in ethanol) preserves acid-sensitive groups but requires inert conditions. Compare reaction yields and side products using LC-MS and kinetic studies. Validate method selection through pilot-scale trials and stability assays .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

  • Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS can detect degradation products. Solid-state NMR and XRPD assess crystallinity changes, while Karl Fischer titration monitors moisture uptake. Store the compound in airtight containers with desiccants at -20°C, as moisture accelerates tBu ester hydrolysis .

Q. How can researchers design experiments to study this compound’s reactivity in peptide coupling reactions?

  • Answer : Use a factorial design to test variables: coupling agents (DCC, HATU), solvents (DMF, DCM), and bases (DIEA, NMM). Monitor reaction progress via in-situ FTIR or LC-MS. Compare coupling efficiency and epimerization rates using chiral HPLC. Reference prior studies on aspartic acid derivatives to identify optimal conditions .

Q. What strategies address conflicting literature reports on this compound’s solubility in polar aprotic solvents?

  • Answer : Conduct solubility screens in DMF, DMSO, and THF at 25–60°C using gravimetric analysis. Correlate results with molecular dynamics simulations to predict solvent interactions. Discrepancies may arise from impurities or crystallinity variations; thus, pre-purify the compound and document batch-specific solubility data .

Q. Methodological Frameworks

Q. How can researchers formulate hypotheses about this compound’s applications using structured frameworks?

  • Answer : Apply the PICO framework (Population: target molecules; Intervention: this compound as a building block; Comparison: alternative protecting groups; Outcome: coupling efficiency). For feasibility, use FINER criteria (Feasible: scalable synthesis; Novel: unexplored derivatives; Ethical: non-hazardous protocols; Relevant: peptide therapeutic development) .

Q. What statistical methods are appropriate for analyzing yield variability in this compound synthesis?

  • Answer : Use ANOVA to compare batch yields under varying conditions (e.g., catalyst loading, temperature). For small datasets, apply non-parametric tests (Mann-Whitney U). Include error bars in chromatographic purity reports and perform multivariate regression to identify critical process parameters .

Q. Data Documentation & Reproducibility

Q. How should researchers archive this compound synthesis data for collaborative studies?

  • Answer : Deposit raw NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. Use electronic lab notebooks to track protocol iterations and anomalies .

Properties

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQRYTYJIYLTF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426664
Record name Boc-Asp-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34582-32-6
Record name Boc-Asp-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Boc-Asp-OtBu
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Boc-Asp-OtBu
Boc-Asp-OtBu
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Boc-Asp-OtBu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.